2-[[4-(Diethylamino)phenyl]diazenyl]benzoate
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Overview
Description
Ethyl red is a synthetic azo dye commonly used as a pH indicator in various chemical and biological applications. It is known for its distinct color change from red to yellow over a pH range of 4.2 to 6.5 . The compound’s chemical structure consists of a benzene ring substituted with an ethyl group and an azo group, which is responsible for its color-changing properties.
Preparation Methods
Ethyl red can be synthesized through a diazotization reaction followed by coupling with an aromatic compound. The typical synthetic route involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then reacted with an aromatic compound, such as aniline, to form the azo dye.
Industrial production methods for ethyl red involve similar steps but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl red undergoes several types of chemical reactions, including:
Acid-Base Reactions: As a pH indicator, ethyl red changes color in response to changes in pH.
Oxidation and Reduction: Ethyl red can undergo oxidation and reduction reactions, which can alter its color and chemical properties.
Substitution Reactions: The aromatic ring in ethyl red can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl red has a wide range of applications in scientific research, including:
Analytical Chemistry: It is used as a pH indicator in titrations and other analytical procedures to determine the acidity or basicity of solutions.
Biochemistry: Ethyl red is employed in enzyme binding assays and DNA chips to monitor changes in pH during biochemical reactions.
Microbiology: It is used to count leukocytes and other cells in biological samples.
Industrial Applications: Ethyl red is used in the production of optical materials, photoresists, flexible electronic circuitry, adhesives, and textiles.
Mechanism of Action
The mechanism of action of ethyl red as a pH indicator involves the reversible protonation and deprotonation of the azo group. In acidic conditions, the azo group is protonated, leading to a red color. In basic conditions, the azo group is deprotonated, resulting in a yellow color. This color change is due to the shift in the absorption maximum of the compound, which occurs at different wavelengths depending on the pH .
Comparison with Similar Compounds
Ethyl red is similar to other azo dyes, such as methyl red and phenolphthalein, which are also used as pH indicators. ethyl red has a unique pH transition range (4.2 to 6.5) that makes it suitable for specific applications where other indicators may not be effective . Similar compounds include:
Methyl Red: Used as a pH indicator with a transition range of 4.4 to 6.2.
Phenolphthalein: Used as a pH indicator with a transition range of 8.3 to 10.0.
Ethyl red’s distinct color change and transition range make it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C17H18N3O2- |
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Molecular Weight |
296.34 g/mol |
IUPAC Name |
2-[[4-(diethylamino)phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C17H19N3O2/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22/h5-12H,3-4H2,1-2H3,(H,21,22)/p-1 |
InChI Key |
HBRCDTRQDHMTDA-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-] |
Origin of Product |
United States |
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